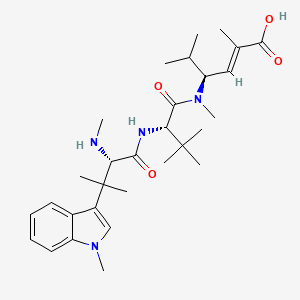

Hemiasterlin

Description

structure in first source

Structure

3D Structure

Properties

CAS No. |

157207-90-4 |

|---|---|

Molecular Formula |

C30H46N4O4 |

Molecular Weight |

526.7 g/mol |

IUPAC Name |

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-(1-methylindol-3-yl)butanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |

InChI |

InChI=1S/C30H46N4O4/c1-18(2)23(16-19(3)28(37)38)34(11)27(36)25(29(4,5)6)32-26(35)24(31-9)30(7,8)21-17-33(10)22-15-13-12-14-20(21)22/h12-18,23-25,31H,1-11H3,(H,32,35)(H,37,38)/b19-16+/t23-,24-,25-/m1/s1 |

InChI Key |

KQODQNJLJQHFQV-MKWZWQCGSA-N |

Isomeric SMILES |

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CN(C2=CC=CC=C21)C)NC |

Canonical SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CN(C2=CC=CC=C21)C)NC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Hemiasterlin; NSC695242; Milnamide B; (-)-Hemiasterlin; NSC-695242; NSC 695242; |

Origin of Product |

United States |

Foundational & Exploratory

Hemiasterlin's Mechanism of Action on Tubulin Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of hemiasterlin and its analogues on tubulin dynamics. It delves into the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its potent antimitotic activity.

Core Mechanism of Action: Disruption of Microtubule Dynamics

This compound and its synthetic analogues, such as HTI-286 and E7974, are potent cytotoxic agents that exert their primary effect by interfering with the dynamic instability of microtubules.[1][2] Microtubules, essential components of the cytoskeleton, are highly dynamic polymers of α- and β-tubulin heterodimers. Their ability to rapidly polymerize and depolymerize is critical for numerous cellular processes, most notably the formation and function of the mitotic spindle during cell division.[3]

Hemiasterlins act as microtubule-destabilizing agents by inhibiting tubulin polymerization.[2][3][4] This leads to a net depolymerization of existing microtubules and prevents the formation of new ones.[1][2] The disruption of microtubule dynamics has profound consequences for dividing cells, leading to the failure of mitotic spindle formation, arrest of the cell cycle in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[3][4][5]

Binding Site on Tubulin

This compound and its analogues are known to bind to the Vinca domain on tubulin.[6][7][8] This binding site is located on the β-tubulin subunit, near the interface with the α-tubulin subunit of the adjacent heterodimer in the microtubule lattice.[9][10] Photoaffinity labeling studies with synthetic analogues of this compound have indicated preferential labeling of α-tubulin, although minor binding to β-tubulin has also been detected.[3][5] This suggests a unique binding interaction that may differ from other Vinca alkaloid drugs.[5] Competitive binding studies have shown that this compound analogues can inhibit the binding of vinblastine to tubulin, confirming their interaction at or near the Vinca domain.[8]

dot

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tumor cells resistant to a microtubule-depolymerizing this compound analogue, HTI-286, have mutations in alpha- or beta-tubulin and increased microtubule stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cytotoxic peptides this compound, this compound A and this compound B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tubulin-based antimitotic mechanism of E7974, a novel analogue of the marine sponge natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Hemiasterlin: A Technical Guide to its Natural Sources and Isolation from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemiasterlin, a potent cytotoxic tripeptide, has emerged as a significant molecule of interest in the field of oncology due to its effective antimicrotubule activity. This technical guide provides a comprehensive overview of the natural sources of this compound, primarily marine sponges, and delves into the methodologies for its isolation and purification. While detailed experimental protocols and biosynthetic pathways are not extensively documented in publicly available literature, this guide synthesizes the existing knowledge to provide a foundational understanding for researchers and drug development professionals. The document summarizes the known sponge species that produce this compound, outlines a general workflow for its extraction and purification, and discusses the challenges and future perspectives related to its natural sourcing.

Natural Sources of this compound

This compound and its analogues have been isolated from several species of marine sponges, highlighting the rich chemical diversity of these sessile marine invertebrates. The primary genera of sponges known to produce this compound are Auletta, Siphonochalina, Cymbastela, and Hemiasterella. These sponges are typically found in diverse marine environments and represent a critical resource for novel bioactive compounds.

| Sponge Genus | Specific Species Cited | Key this compound Analogues Isolated |

| Auletta | Auletta sp. | This compound, this compound A, this compound C |

| Siphonochalina | Siphonochalina spp. | This compound, this compound A, this compound C |

| Cymbastela | Cymbastela sp. | This compound A, this compound B, Criamide A, Criamide B |

| Hemiasterella | Hemiasterella minor | This compound, Geodiamolide TA |

Isolation and Purification of this compound: A General Protocol

While specific, detailed experimental protocols for the isolation of this compound from marine sponges are not widely published, a general workflow can be constructed based on common practices in marine natural product chemistry. The process typically involves extraction of the sponge biomass followed by a series of chromatographic steps to purify the target compound.

Extraction

The initial step involves the extraction of the collected and preserved sponge material to obtain a crude extract containing a mixture of secondary metabolites, including this compound.

Experimental Protocol:

-

Sample Preparation: The sponge material is typically frozen or lyophilized immediately after collection to preserve the integrity of the chemical constituents. The preserved sponge is then ground or cut into smaller pieces to increase the surface area for extraction.

-

Solvent Extraction: A polar organic solvent, most commonly methanol (MeOH) or a mixture of dichloromethane (CH2Cl2) and methanol, is used to extract the compounds from the sponge biomass. The sponge material is soaked in the solvent for an extended period (e.g., 24-48 hours), and the process is often repeated multiple times to ensure complete extraction.

-

Concentration: The resulting solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

The crude extract is a complex mixture that requires further separation and purification to isolate this compound. This is typically achieved through a combination of chromatographic techniques.

Experimental Protocol:

-

Solvent Partitioning: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., aqueous methanol) to remove lipids and other nonpolar components. The this compound-containing fraction is then further partitioned between a moderately polar solvent (e.g., ethyl acetate or butanol) and water.

-

Column Chromatography: The enriched fraction is then subjected to column chromatography.

-

Normal-Phase Chromatography: Silica gel is a common stationary phase. The sample is loaded onto the column and eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

-

Reversed-Phase Chromatography: C18-bonded silica is frequently used as the stationary phase. Elution is typically performed with a gradient of water and an organic solvent such as methanol or acetonitrile.

-

-

High-Performance Liquid Chromatography (HPLC): The final purification step almost invariably involves reversed-phase HPLC. This technique provides high resolution and is crucial for obtaining pure this compound. A C18 column is typically used with a gradient of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA) as a mobile phase modifier to improve peak shape. Fractions are collected and analyzed, and those containing pure this compound are pooled and concentrated.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the isolation of this compound from marine sponges and the logical relationship between the key steps.

Caption: General workflow for the isolation of this compound.

Biosynthetic Pathway of this compound

The biosynthetic pathway of this compound in marine sponges has not yet been elucidated. It is hypothesized that, like many other complex natural products from sponges, this compound may be produced by symbiotic microorganisms residing within the sponge tissue rather than the sponge itself. The structural complexity of this compound, a tripeptide with unusual amino acid residues, suggests a non-ribosomal peptide synthetase (NRPS) or a combination of NRPS and polyketide synthase (PKS) pathway. However, without genomic and transcriptomic data from the producing organisms, this remains speculative.

The diagram below illustrates a hypothetical high-level relationship for the biosynthesis of such peptides, which is not specific to this compound but represents a general paradigm.

Caption: Hypothetical biosynthetic pathway for a complex peptide.

Discussion and Future Outlook

The isolation of this compound from natural sources presents significant challenges, including the low abundance of the compound in sponge tissues, the difficulties in collecting sufficient quantities of the source organisms, and the potential environmental impact of large-scale harvesting. These challenges have driven considerable research into the total synthesis of this compound and its analogues. Chemical synthesis offers a more sustainable and scalable approach to obtaining these valuable compounds for further preclinical and clinical development.

Future research in this area should focus on several key aspects:

-

Detailed Isolation Protocols: The publication of detailed, step-by-step protocols for the isolation of this compound from various sponge species would be invaluable to the research community.

-

Biosynthetic Studies: Elucidating the biosynthetic pathway of this compound is a critical next step. This could be achieved through genomic and transcriptomic analysis of the producer sponges and their associated microbial communities. Understanding the biosynthetic machinery could open up possibilities for heterologous expression and biotechnological production of this compound.

-

Aquaculture of Producer Sponges: Developing methods for the sustainable aquaculture of this compound-producing sponges could provide a more environmentally friendly source of the compound.

The Structural Elucidation of Hemiasterlin and Its Analogues: A Technical Guide

Hemiasterlin, a potent antimitotic tripeptide originally isolated from the marine sponge Hemiastrella minor, has garnered significant attention in the field of oncology for its powerful cytotoxicity against a range of cancer cell lines.[1] Its unique and complex structure, characterized by highly modified amino acid residues, has made it a compelling target for total synthesis and the development of structurally related analogues with improved pharmacological profiles.[1][2][3][4] This technical guide provides an in-depth overview of the structural elucidation of this compound and its analogues, detailing the experimental methodologies and key data that underpin our understanding of these promising anticancer agents.

Core Structure of this compound and Its Analogues

This compound and its derivatives are tripeptides composed of three distinct amino acid fragments, commonly designated as A, B, and C for the N-terminus, middle, and C-terminus residues, respectively.[1][3] The natural product this compound itself features a unique N-terminal amino acid (A), a conserved homologated valine residue (B), and a C-terminal residue.[3]

The potent biological activity and attractive structural simplicity of this compound have made it an ideal scaffold for synthetic modification.[1] Many analogues have been developed by systematically altering each of the three fragments to explore structure-activity relationships (SAR).[3][5] A notable synthetic analogue, Taltobulin (HTI-286), replaces the indole ring of the A-fragment with a phenyl group and has advanced to clinical trials.[1] Another significant analogue is E7974, which also demonstrates potent antimitotic activity.[6][7]

Techniques for Structural Elucidation

The determination of the absolute and relative stereochemistry of this compound and the confirmation of its synthetic analogues' structures rely on a combination of sophisticated analytical techniques.

-

Spectroscopic Methods: These are fundamental for determining the connectivity and chemical environment of atoms within a molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and advanced 2D NMR techniques (like COSY, HSQC, and HMBC) allow for the assignment of protons and carbons and establish connectivity between different parts of the molecule.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule.[1]

-

-

X-ray Crystallography: This is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in a crystalline state. By diffracting X-rays off a single crystal, a detailed electron density map is generated, from which the precise positions of atoms and their bonding relationships can be modeled.[8][9][10] This technique provides definitive proof of a molecule's structure and stereochemistry.

Data on this compound and Key Analogues

The structural elucidation of these compounds is underpinned by quantitative data from the analytical techniques described above.

Table 1: Representative Spectroscopic Data for a this compound Analogue Precursor

The following table presents characteristic spectroscopic data for a synthetic intermediate, methyl 2-amino-3-methyl-3-phenylbutanoate, which serves as a precursor for the A-fragment of analogues like Taltobulin.[1]

| Data Type | Value |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.42-7.17 (m, 5H), 3.67 (s, 1H), 3.59 (s, 3H), 2.00 (s, br, 2H), 1.40 (s, 6H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 174.3, 146.1, 128.2-126.3 (5C), 64.0, 51.4, 41.8, 25.8, 23.0 |

| HRMS (ESI) | Calculated for C₁₂H₁₈NO₂ (MH⁺): 208.1338, Found: 208.1341 |

Table 2: Structural Comparison of this compound and Key Analogues

This table summarizes the key structural differences and reported biological activities of this compound and two of its most significant synthetic analogues.

| Compound | Key Structural Feature | Reported Biological Activity |

| This compound | Natural product with a 3-substituted indole ring in the A-fragment.[1] | Potent inhibitor of tubulin polymerization; cytotoxic in the nanomolar range.[1] |

| Taltobulin (HTI-286) | Synthetic analogue where the indole ring in the A-fragment is replaced by a phenyl group.[1] | Potent antimitotic agent; poor substrate for P-glycoprotein drug transporters.[1] Advanced to clinical trials. |

| E7974 | Synthetic analogue of this compound.[6][7] | Potent antimitotic and potential antineoplastic activities at subnanomolar concentrations against a wide variety of human cancer cell types.[6] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of this compound analogues.

General Protocol for Analogue Synthesis

The synthesis of this compound analogues is typically achieved through a convergent approach involving the independent synthesis of the A, B, and C fragments, followed by sequential peptide coupling.

-

Synthesis of Fragment A: The N-terminal amino acid fragment is synthesized. For example, in the synthesis of Taltobulin-like analogues, methyl 2-amino-3-methyl-3-phenylbutanoate is prepared. A key step often involves a dynamic resolution to achieve high enantiomeric excess (e.g., 97% ee).[1]

-

Synthesis of Fragments B and C: The central and C-terminal fragments are synthesized, often incorporating non-standard amino acids or moieties designed to probe SAR.

-

Peptide Coupling: The fragments are coupled together using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form the final tripeptide.

-

Purification and Characterization: The final compound is purified using techniques like column chromatography or HPLC. Its structure is then confirmed using NMR, HRMS, and other spectroscopic methods.

Protocol for Spectroscopic Analysis

-

Sample Preparation: A small quantity (1-5 mg) of the purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For HRMS, the sample is dissolved in a suitable solvent like methanol or acetonitrile.

-

NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). Standard pulse programs are used. 2D NMR experiments are performed as needed to resolve structural ambiguities.

-

HRMS Data Acquisition: The sample solution is infused into a high-resolution mass spectrometer (e.g., Q-ToF) equipped with an ESI source. The instrument is calibrated to ensure high mass accuracy. The exact mass of the protonated molecular ion (MH⁺) is measured.

-

Data Analysis: NMR spectra are processed (Fourier transformation, phasing, baseline correction) and chemical shifts are referenced to the residual solvent peak. The HRMS data is analyzed to confirm the elemental composition against the calculated theoretical mass.

General Protocol for X-ray Crystallography

-

Crystallization: The purified compound is dissolved in a suitable solvent system to a high concentration. Crystallization is induced by slow evaporation, vapor diffusion, or cooling to obtain single crystals of sufficient size and quality (typically >0.1 mm).[8]

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[8][9] The crystal is rotated, and the diffraction pattern (angles and intensities of reflected X-rays) is recorded by a detector.[8][9]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods to generate an initial electron density map.[10] An atomic model is built into this map and then refined iteratively to achieve the best possible fit between the calculated and observed diffraction data.[9]

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action, structural elucidation workflow, and SAR logic for this compound and its analogues.

Caption: this compound's mechanism of action via tubulin polymerization inhibition.

Caption: General workflow for the structural elucidation of this compound analogues.

Caption: Logical framework for Structure-Activity Relationship (SAR) studies.

References

- 1. This compound analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and antimitotic/cytotoxic activity of this compound analogues | UBC Chemistry [chem.ubc.ca]

- 5. Synthesis and activity of novel analogs of this compound as inhibitors of tubulin polymerization: modification of the A segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]

Hemiasterlin: From Marine Discovery to Potent Cytotoxic Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early discovery, cytotoxic profiling, and key experimental methodologies related to Hemiasterlin, a potent antimitotic agent of marine origin.

Early Discovery and Origin

This compound is a naturally occurring, highly cytotoxic tripeptide that belongs to a family of structurally related compounds.[1] It was first isolated from marine sponges, highlighting the vast potential of marine invertebrates as a source of novel therapeutic agents. Species from which this compound and its analogues have been identified include Hemiasterella minor, Cymbastela sp., Auletta sp., and Siphonochalina sp. The discovery and characterization of these compounds have been advanced by researchers at institutions including the University of British Columbia and the National Cancer Institute.[2] The complex structure of this compound, featuring sterically hindered amino acid residues, spurred significant interest in its total synthesis, which has since been accomplished and refined, enabling the production of synthetic analogues for further investigation.[2][3]

Mechanism of Action: A Potent Antimitotic Agent

This compound exerts its potent cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.[1] Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during mitosis.

The core mechanism of this compound involves:

-

Tubulin Binding: this compound binds to the Vinca domain on β-tubulin, a site distinct from the taxane-binding site.[2]

-

Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin dimers into microtubules.[4]

-

Mitotic Arrest: The disruption of microtubule formation prevents the proper assembly of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[1][2]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[2]

This compound and its analogues are notable for their high potency, often exhibiting cytotoxicity at sub-nanomolar concentrations.[5] Furthermore, some synthetic analogues, such as HTI-286, have demonstrated the ability to circumvent multidrug resistance mechanisms mediated by P-glycoprotein, a significant advantage over other microtubule-targeting agents like paclitaxel and vinca alkaloids.[2]

Cytotoxic Profiling

The cytotoxic activity of this compound and its derivatives has been evaluated against a wide range of human cancer cell lines. The synthetic analogue HTI-286, which closely mimics the activity of natural this compound, has shown potent inhibition of proliferation across numerous tumor types.[2]

Table 1: In Vitro Cytotoxicity of HTI-286 (this compound Analogue) Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| Breast | ||

| MCF-7 | Adenocarcinoma | 1.1 |

| MDA-MB-231 | Adenocarcinoma | 1.3 |

| MDA-MB-435 | Carcinoma | 1.1 |

| MX-1 | Carcinoma | 1.7 |

| Colon | ||

| COLO 205 | Adenocarcinoma | 1.3 |

| DLD-1 | Adenocarcinoma | 1.8 |

| HCT-15 | Adenocarcinoma | 2.5 |

| HCT-116 | Carcinoma | 1.7 |

| HT29 | Adenocarcinoma | 1.2 |

| KM12 | Carcinoma | 1.6 |

| SW620 | Adenocarcinoma | 1.9 |

| Lung | ||

| A549 | Carcinoma | 8.8 |

| NCI-H460 | Large Cell Carcinoma | 1.8 |

| Prostate | ||

| DU-145 | Carcinoma | 2.5 |

| PC-3 | Adenocarcinoma | 1.9 |

| Ovarian | ||

| OVCAR-3 | Adenocarcinoma | 1.4 |

| Skin | ||

| LOX IMVI | Melanoma | 1.6 |

| CNS | ||

| U251 | Glioblastoma | 6.5 |

| Mean ± SD | 2.5 ± 2.1 |

Data sourced from Loganzo et al., Cancer Research, 2003.[2] Assays were performed with a 3-day continuous drug exposure.

Experimental Protocols

This section provides detailed methodologies for two key experiments used in the cytotoxic profiling and mechanistic studies of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells.

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or analogue stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol; or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570-590 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator.

-

MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the drug concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mechanistic Study: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by the increase in light scattering (turbidity), which is measured as an increase in optical density (OD) at 340 nm.

Materials:

-

Lyophilized, high-purity tubulin protein (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol (as a polymerization enhancer)

-

This compound or analogue stock solution (in DMSO)

-

Control compounds: Nocodazole (inhibitor), Paclitaxel (enhancer)

-

Ice bucket

-

Pre-chilled, UV-transparent 96-well plates

-

Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Reagent Preparation: On ice, reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v). Keep the tubulin solution on ice at all times to prevent premature polymerization.

-

Plate Setup: Pre-warm the spectrophotometer to 37°C. Add test compounds (this compound), controls (Nocodazole, Paclitaxel), and vehicle (DMSO) to the wells of a pre-chilled 96-well plate.

-

Initiate Polymerization: Initiate the polymerization reaction by adding the cold tubulin solution to the wells containing the compounds. The total reaction volume is typically 100-200 µL.

-

Kinetic Reading: Immediately place the plate into the 37°C spectrophotometer. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

Data Analysis: Plot the OD at 340 nm versus time. The vehicle control should show a sigmoidal curve representing nucleation, growth, and steady-state phases. An inhibitor like this compound will cause a decrease in the rate of polymerization (Vmax) and the final plateau of the curve compared to the vehicle control.

This compound-Induced Signaling Pathway

The cytotoxic activity of this compound culminates in the induction of apoptosis. By causing mitotic arrest, this compound activates the intrinsic (mitochondrial) apoptotic pathway.

This pathway illustrates that this compound's inhibition of tubulin polymerization leads to mitotic arrest, which in turn modulates the Bcl-2 family of proteins to favor apoptosis. This results in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, leading to cell death.

References

- 1. Cytotoxic peptides this compound, this compound A and this compound B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Synthesis and antimitotic/cytotoxic activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of this compound derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Hemiasterlin: A Technical Guide to its Function as a Microtubule Depolymerizing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemiasterlin, a potent tripeptide isolated from marine sponges, has garnered significant interest within the oncology research community for its profound cytotoxic effects on cancer cells. This technical guide provides an in-depth exploration of this compound's core mechanism of action as a microtubule depolymerizing agent. It details its interaction with tubulin, the subsequent disruption of microtubule dynamics, and the downstream cellular consequences, namely cell cycle arrest and apoptosis. This document serves as a comprehensive resource, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways and workflows to facilitate further research and drug development efforts centered on this promising class of antimitotic agents.

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization and depolymerization, is tightly regulated. Disruption of this equilibrium is a clinically validated strategy for cancer chemotherapy. This compound and its synthetic analogs represent a class of potent antimitotic agents that exert their cytotoxic effects by interfering with microtubule dynamics.[1][2] Originally isolated from marine sponges, these natural products have demonstrated significant activity against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance, making them attractive candidates for novel anticancer therapies.[3]

Chemical Structure

This compound is a tripeptide characterized by a unique chemical structure. The molecule consists of three amino acid residues, with notable features including a tert-leucine residue and a vinyl-indole moiety. The core structure of this compound has been the subject of extensive synthetic efforts, leading to the development of several potent analogs, such as HTI-286 (Taltobulin), where modifications have been introduced to improve pharmacological properties while retaining the core pharmacophore responsible for its biological activity.

Mechanism of Action: Microtubule Depolymerization

This compound's primary mechanism of action is the disruption of microtubule dynamics through direct interaction with tubulin, the fundamental protein subunit of microtubules.

Binding to the Vinca Domain on Tubulin

Inhibition of Tubulin Polymerization and Induction of Depolymerization

By binding to the Vinca domain, this compound sterically hinders the addition of new tubulin dimers to the growing plus-end of the microtubule. This action effectively suppresses microtubule polymerization. Furthermore, the binding of this compound to tubulin within the microtubule lattice induces a conformational change that promotes the dissociation of tubulin dimers, leading to the net depolymerization of existing microtubules.[5] This dual effect on both polymerization and depolymerization shifts the cellular equilibrium towards a state of reduced microtubule polymer mass.

Cellular Effects of this compound

The this compound-induced depolymerization of microtubules has profound consequences for cellular function, ultimately leading to cell death.

Cell Cycle Arrest at G2/M Phase

The proper formation and function of the mitotic spindle, which is composed of microtubules, is essential for chromosome segregation during mitosis. By disrupting microtubule integrity, this compound activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC halts the cell cycle in the G2/M phase, preventing the cell from proceeding into anaphase with a defective spindle. This prolonged mitotic arrest is a hallmark of microtubule-targeting agents.[6]

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. The sustained activation of the SAC leads to the activation of a cascade of signaling events culminating in the activation of caspases, the executioner enzymes of apoptosis.

The intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Mitotic arrest due to microtubule disruption leads to the inactivation of anti-apoptotic Bcl-2 proteins and the activation of pro-apoptotic members. This shift in balance results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates. A this compound derivative, (R)(S)(S)-BF65, has been shown to induce phosphorylation and inactivation of Bcl-2 and downregulate Mcl-1, leading to apoptosis.[7]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.

Table 1: IC50 Values of this compound and Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| This compound | Various | Various | low- to sub-nanomolar | [2] |

| (R)(S)(S)-BF65 | SKOV3 | Ovarian Cancer | Potent | [7] |

| BF65 | A549 | Lung Carcinoma | low nanomolar | [6] |

| BF78 | A549 | Lung Carcinoma | low nanomolar | [6] |

Note: The term "potent" and "low nanomolar" are used where specific numerical values were not provided in the source material.

Table 2: Effects of this compound on Microtubule Dynamics

| Parameter | Effect | Quantitative Data | Method of Measurement |

| Tubulin Polymerization | Inhibition | Potent inhibitor | In vitro tubulin polymerization assay |

| Microtubule Polymer Mass | Decrease | Significant reduction | Immunofluorescence microscopy, Quantitative cell-based assays[5] |

| Microtubule Depolymerization Rate | Increase | Not specified | Live-cell imaging of fluorescently tagged tubulin |

| Microtubule Plus-End Dynamics | Suppression of growth | Not specified | Live-cell imaging of plus-end tracking proteins (e.g., EB1) |

Note: Specific quantitative values for depolymerization rates and effects on plus-end dynamics were not available in the surveyed literature. The methods listed are standard techniques used to acquire such data.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound or derivative compound

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.

-

Prepare the polymerization reaction mixture on ice. For a 100 µL reaction, combine:

-

Tubulin solution

-

GTP to a final concentration of 1 mM

-

Glycerol to a final concentration of 10% (v/v)

-

This compound or vehicle control (e.g., DMSO) at the desired final concentration.

-

-

Transfer the reaction mixture to a pre-warmed (37°C) 96-well plate.

-

Immediately place the plate in the spectrophotometer pre-set to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.

-

Plot absorbance versus time to generate polymerization curves. Analyze parameters such as the initial rate of polymerization and the maximum polymer mass.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network within cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Glass coverslips

-

This compound or derivative compound

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin (e.g., mouse monoclonal anti-α-tubulin)

-

Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

-

Wash the cells twice with PBS.

-

Fix the cells with the chosen fixative. For paraformaldehyde, incubate for 10-15 minutes at room temperature. For methanol, incubate for 5-10 minutes at -20°C.

-

Wash the cells three times with PBS.

-

If using a non-methanol fixative, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

-

Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound or derivative compound

-

PBS

-

Trypsin-EDTA

-

Ice-cold 70% ethanol

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in multi-well plates and treat with this compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate the cells for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound or derivative compound

-

PBS

-

Annexin V binding buffer

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound or vehicle control.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of Annexin V binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound and its synthetic derivatives are highly potent microtubule depolymerizing agents with significant potential as anticancer therapeutics. Their ability to bind to the Vinca domain of tubulin, inhibit microtubule polymerization, and induce mitotic arrest and apoptosis provides a strong rationale for their continued investigation. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of experiments aimed at further elucidating the therapeutic potential of this important class of natural products. Future research should focus on obtaining more precise quantitative data on the kinetics of this compound-tubulin interactions and its effects on microtubule dynamics, as well as exploring its efficacy in preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-based identification of the binding site for the this compound analogue HTI-286 on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of this compound derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound derivative (R)(S)(S)-BF65 and Akt inhibitor MK-2206 synergistically inhibit SKOV3 ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Foundational Studies of Hemiasterlin-Induced Mitotic Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiasterlins, a class of natural tripeptides originally isolated from marine sponges, have garnered significant attention in oncology research due to their potent antimitotic activity.[1][2] These compounds and their synthetic analogs are powerful inhibitors of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[3][4] By disrupting microtubule dynamics, Hemiasterlins induce a cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death in rapidly proliferating cancer cells.[5][6] This technical guide provides a comprehensive overview of the foundational studies on Hemiasterlin-induced mitotic arrest, detailing the core mechanisms of action, experimental methodologies to assess its effects, and the signaling pathways governing this process.

Mechanism of Action

This compound and its analogs exert their cytotoxic effects by binding to the vinca domain of tubulin, thereby inhibiting its polymerization into microtubules.[1] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis.[2] The activation of the spindle assembly checkpoint (SAC) in response to this disruption leads to a prolonged arrest of cells in mitosis.[7] If the damage is irreparable, this mitotic arrest triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[8][9]

Quantitative Data: Cytotoxicity of this compound and Analogs

The cytotoxic and antimitotic activities of this compound and its synthetic analogs have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

| Compound | Cell Line | IC50 (nM) | Reference |

| This compound | P388 murine leukemia | 1.5 | [10] |

| This compound | A549 human lung carcinoma | 2.1 | [10] |

| This compound | NCI/ADR-RES ovarian carcinoma | 3.2 | [10] |

| HTI-286 (Taltobulin) | P388 murine leukemia | 0.8 | [10] |

| HTI-286 (Taltobulin) | A549 human lung carcinoma | 1.1 | [10] |

| HTI-286 (Taltobulin) | NCI/ADR-RES ovarian carcinoma | 1.9 | [10] |

| SPA-110 (this compound analog) | P388 murine leukemia | 0.1 | [10] |

| SPA-110 (this compound analog) | A549 human lung carcinoma | 0.2 | [10] |

| SPA-110 (this compound analog) | NCI/ADR-RES ovarian carcinoma | 0.3 | [10] |

| E7974 (this compound analog) | DU 145 human prostate cancer | 19.5 (causes mitotic arrest) | [3] |

| BF65 (this compound derivative) | A549 lung carcinoma | Low nanomolar range | [11] |

| BF78 (this compound derivative) | A549 lung carcinoma | Low nanomolar range | [11] |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Materials:

-

Cultured cells

-

This compound or its analog

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.

-

Harvesting: Detach adherent cells using trypsin-EDTA or collect suspension cells by centrifugation.

-

Washing: Wash the cells once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.

-

Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer to measure the DNA content.[1]

Immunofluorescence for Microtubule and Spindle Visualization

This method allows for the direct visualization of the effects of this compound on microtubule organization and mitotic spindle formation.

Materials:

-

Cells grown on coverslips

-

This compound or its analog

-

Microtubule-stabilizing buffer (e.g., PEM buffer)

-

Fixative (e.g., ice-cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound.

-

Fixation and Permeabilization: Wash cells with microtubule-stabilizing buffer. Fix the cells with the appropriate fixative. Permeabilize the cell membrane to allow antibody entry.

-

Blocking: Block non-specific antibody binding sites with blocking solution.

-

Antibody Incubation: Incubate with the primary antibody against α-tubulin, followed by incubation with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Visualization: Observe the cells under a fluorescence microscope to assess microtubule integrity and spindle morphology.[12][13]

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin

-

GTP solution

-

Polymerization buffer

-

This compound or its analog

-

Spectrophotometer with temperature control

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin, GTP, and polymerization buffer.

-

Compound Addition: Add this compound or a control vehicle to the reaction mixture.

-

Polymerization Initiation: Transfer the reaction mixture to a pre-warmed 37°C cuvette in the spectrophotometer.

-

Measurement: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization. This compound will inhibit this increase.[14][15]

Western Blot for Bcl-2 Family Proteins and Caspase Activation

This technique is used to detect changes in the expression and phosphorylation status of proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-phospho-Bcl-2, anti-Mcl-1, anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with specific primary antibodies overnight. Follow this with incubation with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[16][17]

Signaling Pathways and Visualizations

This compound-induced mitotic arrest triggers a cascade of signaling events that culminate in apoptosis. The following diagrams, generated using the DOT language, illustrate these key pathways and experimental workflows.

This compound's Core Mechanism of Action

Caption: Core mechanism of this compound-induced mitotic arrest.

Experimental Workflow for Assessing Mitotic Arrest

Caption: Workflow for experimental validation of mitotic arrest.

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound-induced intrinsic apoptotic signaling pathway.

Conclusion

This compound and its derivatives represent a promising class of antimitotic agents with potent activity against a variety of cancer cell types. Their mechanism of action, centered on the inhibition of tubulin polymerization, leads to mitotic arrest and subsequent apoptosis. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the therapeutic potential of these compounds. Future studies may focus on overcoming potential resistance mechanisms and exploring synergistic combinations with other anticancer agents to enhance their efficacy in a clinical setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxic peptides this compound, this compound A and this compound B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell cycle analysis and mitotic arrest [bio-protocol.org]

- 7. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound derivative (R)(S)(S)-BF65 and Akt inhibitor MK-2206 synergistically inhibit SKOV3 ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. In Vitro Tubulin Polymerization Assays [bio-protocol.org]

- 11. Development of this compound derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Immunoflourescent staining of cytoplasmic and spindle microtubules in mouse fibroblasts with antibody to tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. benchchem.com [benchchem.com]

- 17. bio-rad.com [bio-rad.com]

The Pharmacophore of Hemiasterlin: A Technical Guide to a Potent Tripeptide Antimitotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemiasterlin, a natural tripeptide isolated from marine sponges, represents a class of highly potent antimitotic agents. Its remarkable cytotoxicity against a broad spectrum of cancer cell lines, including multidrug-resistant strains, has positioned it and its synthetic analogs as promising candidates for anticancer drug development. This technical guide provides an in-depth exploration of the pharmacophore of the this compound tripeptide. It details the structure-activity relationships, mechanism of action, and key experimental protocols for its evaluation. Quantitative data are summarized in structured tables, and critical biological pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers in oncology and medicinal chemistry.

Introduction

The relentless pursuit of novel and effective cancer therapeutics has led researchers to explore the vast chemical diversity of natural products. Marine organisms, in particular, have proven to be a rich source of bioactive compounds with unique mechanisms of action. This compound, a tripeptide originally isolated from the sponge Hemiastrella minor, is a prime example of such a discovery.[1] It exhibits potent cytotoxic and antimitotic activity in the nanomolar and even picomolar range.[2]

Structurally, this compound is a modified tripeptide consisting of three non-proteinogenic amino acid residues, often referred to as fragments A, B, and C.[1] A key characteristic of this compound and its active analogs is the extensive methylation, which is believed to enhance its proteolytic stability and enforce a bioactive conformation.[2] This guide will dissect the essential structural features that constitute the pharmacophore of this compound, providing a foundational understanding for the rational design of next-generation analogs.

Mechanism of Action: Targeting Microtubule Dynamics

This compound exerts its potent anticancer effects by disrupting the dynamic equilibrium of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[3][4] This mechanism is pivotal for its antimitotic activity.

Inhibition of Tubulin Polymerization

This compound and its analogs are potent inhibitors of tubulin polymerization.[5] They bind to the vinca domain on β-tubulin, a site distinct from the colchicine and taxane binding sites.[4][6] This binding event prevents the assembly of αβ-tubulin heterodimers into microtubules. The disruption of microtubule formation is a critical event that triggers a cascade of cellular responses.

Mitotic Arrest and Apoptosis

The inhibition of microtubule dynamics during cell division leads to a failure in the formation of a functional mitotic spindle.[3] This activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[7] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[4] The apoptotic cascade involves the Bcl-2 family of proteins and the activation of caspases.[8][9]

The this compound Pharmacophore and Structure-Activity Relationships (SAR)

The potent biological activity of this compound is intrinsically linked to its unique chemical structure. Extensive SAR studies have been conducted by modifying the three main fragments of the tripeptide, revealing the key features of its pharmacophore.

A simplified 2D representation of the this compound pharmacophore highlights the essential features for tubulin binding and cytotoxic activity.

Fragment A: The N-terminus

The N-terminal fragment (A) plays a crucial role in the molecule's interaction with the tubulin binding pocket.

-

Aromatic Ring: The presence of an aromatic system, such as the indole ring in this compound or a phenyl group in the potent synthetic analog Taltobulin (HTI-286), is critical for activity.[10][11]

-

Stereochemistry: The stereochemistry of the substituents on the aromatic ring influences potency.[11]

-

N-methylation: The N-methyl group on the amine is a common feature among active analogs and is thought to contribute to both binding and metabolic stability.[2]

Fragment B: The Central Amino Acid

The central amino acid residue (B) provides a critical hydrophobic interaction.

-

tert-Butyl Group: The tert-butyl group of the tert-leucine residue is a key hydrophobic feature that fits into a lipophilic pocket of tubulin.[6] Modifications that reduce the steric bulk of this group generally lead to a decrease in activity.

Fragment C: The C-terminus

The C-terminal fragment (C) is essential for the proper orientation of the molecule within the binding site.

-

Olefinic Double Bond: The exocyclic double bond is believed to impart conformational rigidity to the C-terminus, which is crucial for presenting the carboxylic acid group in the correct orientation for binding.[1]

-

Carboxylic Acid: The terminal carboxylic acid is a key hydrogen bond acceptor, interacting with residues in the tubulin binding pocket.[6]

Quantitative Biological Data

The following tables summarize the in vitro cytotoxicity of this compound and its potent synthetic analog, Taltobulin (HTI-286), against a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| KB-3-1 | Human epidermoid carcinoma | 0.3 |

| KB-V1 | Human epidermoid carcinoma (P-gp overexpressing) | 76 |

Data compiled from MedChemExpress product information.[12]

Table 2: In Vitro Cytotoxicity of Taltobulin (HTI-286)

| Cell Line | Cancer Type | IC50 (nM) |

| CCRF-CEM | Leukemia | 0.2 ± 0.03 |

| 1A9 | Ovarian Cancer | 0.6 ± 0.1 |

| A549 | Non-Small Cell Lung Cancer | 1.1 ± 0.5 |

| NCI-H1299 | Non-Small Cell Lung Cancer | 6.8 ± 6.1 |

| MX-1W | Breast Cancer | 1.8 ± 0.6 |

| MCF-7 | Breast Cancer | 7.3 ± 2.3 |

| HCT-116 | Colon Cancer | 0.7 ± 0.2 |

| DLD-1 | Colon Cancer | 1.1 ± 0.4 |

| Colo205 | Colon Cancer | 1.5 ± 0.6 |

| KM20 | Colon Cancer | 1.8 ± 0.6 |

| SW620 | Colon Cancer | 3.6 ± 0.8 |

| S1 | Colon Cancer | 3.7 ± 2.0 |

| HCT-15 | Colon Cancer | 4.2 ± 2.5 |

| Moser | Colon Cancer | 5.3 ± 4.1 |

| A375 | Melanoma | 1.1 ± 0.8 |

| Lox | Melanoma | 1.4 ± 0.6 |

| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |

| Morris Hepatoma | Hepatocellular Carcinoma | 1.0 |

| Hep3B | Hepatocellular Carcinoma | 2.0 |

| HepG2 | Hepatocellular Carcinoma | 3.0 |

Data for leukemia, ovarian, NSCLC, breast, colon, and melanoma cell lines from MedChemExpress product information.[1] Data for hepatocellular carcinoma cell lines from Vashist et al., 2006.[10]

Key Experimental Protocols

The evaluation of this compound and its analogs relies on a set of standardized in vitro assays to determine their biological activity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound analog for a specified period (e.g., 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in turbidity (light scattering) at 340 nm.

Protocol:

-

Reagent Preparation: Prepare tubulin stock solution, GTP, and polymerization buffer.

-

Reaction Setup: On ice, mix tubulin with polymerization buffer containing GTP.

-

Compound Addition: Add the this compound analog at various concentrations to the tubulin solution. Include positive (e.g., paclitaxel for polymerization promotion) and negative (vehicle) controls.

-

Initiate Polymerization: Transfer the reaction mixture to a pre-warmed 37°C microplate reader.

-

Monitor Turbidity: Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes).

-

Data Analysis: Plot the change in absorbance over time to generate polymerization curves. Determine the IC50 for inhibition of tubulin polymerization.

Conclusion and Future Directions

The this compound tripeptide represents a compelling pharmacophore for the development of potent antimitotic agents. Its unique structure and mechanism of action, particularly its efficacy against multidrug-resistant cancer cells, underscore its therapeutic potential. The detailed understanding of its SAR, as outlined in this guide, provides a rational basis for the design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on further refining the pharmacophore to enhance its drug-like properties, exploring novel drug delivery systems such as antibody-drug conjugates, and elucidating potential mechanisms of resistance to inform the development of combination therapies. The continued exploration of the this compound scaffold holds significant promise for the advancement of cancer chemotherapy.

References

- 1. Structure-based identification of the binding site for the this compound analogue HTI-286 on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. Development of this compound derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel meriolin derivatives activate the mitochondrial apoptosis pathway in the presence of antiapoptotic Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and activity of novel analogs of this compound as inhibitors of tubulin polymerization: modification of the A segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expeditious Total Synthesis of this compound through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Investigations of Hemiasterlin's Anticancer Potential

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hemiasterlin, a cytotoxic tripeptide originally isolated from marine sponges, has emerged as a promising lead compound in anticancer drug discovery.[1][2] Initial investigations have revealed its potent antimitotic activity, which stems from its ability to interfere with microtubule dynamics, a critical process for cell division. This technical guide synthesizes the foundational preclinical data on this compound and its synthetic analogues, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for its evaluation. The document aims to provide a comprehensive resource for researchers engaged in the development of microtubule-targeting agents.

Mechanism of Action: A Potent Tubulin Destabilizer

The primary anticancer mechanism of this compound and its derivatives is the disruption of microtubule dynamics.[3] Unlike stabilizing agents such as taxanes, this compound acts as a potent inhibitor of tubulin polymerization.[1]

-

Binding Site: this compound and its synthetic analogue, HTI-286 (taltobulin), bind to the Vinca alkaloid domain on β-tubulin.[4][5] This interaction is believed to occur at the interface between tubulin heterodimers, altering the conformation required for proper protofilament assembly.[3][6] Competitive binding studies have shown that this compound inhibits the binding of vinblastine and dolastatin-10, suggesting a shared or overlapping binding region.[4]

-

Microtubule Depolymerization: By binding to tubulin, this compound prevents its polymerization into microtubules.[1] At higher concentrations, it actively causes the depolymerization of existing microtubules.[2] This disruption of microtubule equilibrium is central to its cytotoxic effects.

-

Mitotic Arrest: The interference with the mitotic spindle, a structure composed of microtubules, leads to a halt in the cell cycle at the G2/M phase.[2][5] Cancer cells are unable to form a functional bipolar spindle, leading to mitotic arrest and subsequent cell death.[2] Studies have observed the formation of abnormal mitotic spindles, including monopolar and multipolar spindles, in cells treated with this compound derivatives.[1]

Downstream Signaling and Apoptosis Induction

The mitotic arrest triggered by this compound initiates downstream signaling cascades that culminate in programmed cell death (apoptosis).

-

Bcl-2 Family Modulation: The this compound derivative (R)(S)(S)-BF65 has been shown to induce the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2. It also downregulates Mcl-1, another key anti-apoptotic protein.[7]

-

MAPK Pathway Inhibition: The same derivative was found to inhibit mitogen-activated protein kinases (MAPKs), which are often activated in cancer to promote cell proliferation.[7]

-

Induction of Apoptosis: The combination of mitotic catastrophe and the modulation of pro- and anti-apoptotic proteins leads to the activation of the apoptotic cascade.[4] This is often confirmed by observing markers like the cleavage of poly (ADP-ribose) polymerase (PARP).[7]

The signaling pathway is visualized below.

Quantitative In Vitro Anticancer Activity

This compound and its synthetic analogues exhibit potent cytotoxicity against a wide range of human cancer cell lines at nanomolar to sub-nanomolar concentrations.[8][9] A key advantage of some analogues, such as E7974 and HTI-286, is their ability to retain potency in cancer cells that overexpress the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance (MDR).[5][8][10]

| Compound/Analogue | Cell Line(s) | Potency (IC50) | Key Findings | Reference(s) |

| This compound | Various Cancer Cell Lines | Sub-nanomolar | Potent antimitotic activity. | [9][11] |

| HTI-286 (Taltobulin) | Panel of Tumor Cell Lines | ~2 - 5 nM | Less sensitive to P-gp efflux pumps than taxanes or vinca alkaloids. | [5] |

| E7974 | Wide range of human cancer cell lines | Low nM | Retains potency against taxane-resistant cells (P-gp or β-tubulin mutations). | [8] |

| BF65 / (R)(S)(S)-BF65 | A549 Lung Carcinoma, SKOV3 Ovarian Cancer | Low nM | Highly potent; induces monopolar and multipolar mitotic spindles. | [1][7] |

| This compound-ADCs | HER2-expressing cancer cells | Sub-nanomolar (pM range) | Targeted delivery shows high potency on antigen-positive cells. | [9][11] |

In Vivo Antitumor Efficacy

The promising in vitro activity of this compound analogues has been validated in preclinical xenograft models. These studies demonstrate significant tumor growth inhibition and, in some cases, complete tumor regression.

-

E7974: Showed marked in vivo anticancer activity in a variety of human tumor xenograft models, including those insensitive to taxanes. Effects ranged from potent tumor inhibition to complete regression depending on the tumor type and model.[8]

-

HTI-286: In a study on bladder cancer, HTI-286 significantly delayed tumor growth in mice in a dose-dependent manner.[10]

-

Synergistic Effects: this compound derivatives have shown synergistic effects when combined with other microtubule inhibitors, such as stilbene compounds, in both in vitro and in vivo models.[1]

Experimental Protocols

The initial investigation of this compound's anticancer potential relies on a series of established experimental protocols. A generalized workflow is depicted below.

In Vitro Tubulin Polymerization Assay

-

Objective: To directly measure the effect of this compound on the polymerization of purified tubulin.

-

Methodology:

-

Purified tubulin (>99%) is suspended in a polymerization buffer (e.g., G-PEM buffer with GTP and glutamate).

-

The tubulin solution is distributed into a 96-well plate and cooled to 4°C.

-

This compound, a positive control (e.g., vinblastine), and a negative control (DMSO) are added to respective wells.

-

The plate is placed in a spectrophotometer pre-warmed to 37°C.

-

The absorbance (OD) at 340 nm is measured every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

-

Inhibition is calculated by comparing the rate of polymerization in the presence of the compound to the control.[1]

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the phase of the cell cycle at which this compound-treated cells are arrested.

-

Methodology:

-

Cancer cells (e.g., MCF-7, HT-29) are seeded and allowed to adhere overnight.[2][12]

-

Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

After incubation in the dark, the DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.[12]

-

Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To quantify the number of cells undergoing apoptosis.

-

Methodology:

-

Cells are seeded and treated with this compound as described for the cell cycle analysis.

-

After treatment, floating and adherent cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark for 15 minutes at room temperature.

-